3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol
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Overview
Description
3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One efficient strategy involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the base-promoted 1,3-dipolar cycloadditions of 4-acetoxyallenoates with various dipoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Indolizine: A parent compound with a simpler structure but similar core.
2-Aminoindolizine: Contains an amino group at the 2-position, offering different reactivity and biological properties.
1-Cyanoindolizine: Features a cyano group, which can influence its chemical behavior and applications.
Uniqueness
3,3-Dimethyl-8-nitro-4-oxooctahydro-1H-4lambda~5~-indolizin-5-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its nitro and oxo groups, along with the indolizine core, make it a valuable compound for various applications .
Properties
CAS No. |
65535-96-8 |
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Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3,3-dimethyl-8-nitro-4-oxido-2,5,6,7,8,8a-hexahydro-1H-indolizin-4-ium-5-ol |
InChI |
InChI=1S/C10H18N2O4/c1-10(2)6-5-8-7(11(14)15)3-4-9(13)12(8,10)16/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
SLNVXBKDMQXMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2[N+]1(C(CCC2[N+](=O)[O-])O)[O-])C |
Origin of Product |
United States |
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